molecular formula C25H23ClN2O5S B11291384 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide

2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B11291384
M. Wt: 499.0 g/mol
InChI Key: FGPJGHSBNSXAMH-UHFFFAOYSA-N
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Description

2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE is a complex organic compound that features a combination of indole, chlorophenyl, methanesulfonyl, and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of (3-chlorophenyl)methanesulfonyl chloride with an indole derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H23ClN2O5S

Molecular Weight

499.0 g/mol

IUPAC Name

2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C25H23ClN2O5S/c1-32-19-10-11-21(23(13-19)33-2)27-25(29)15-28-14-24(20-8-3-4-9-22(20)28)34(30,31)16-17-6-5-7-18(26)12-17/h3-14H,15-16H2,1-2H3,(H,27,29)

InChI Key

FGPJGHSBNSXAMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl)OC

Origin of Product

United States

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